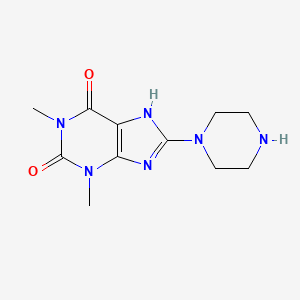

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N6O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1,3-dimethyl-8-piperazin-1-yl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H16N6O2/c1-15-8-7(9(18)16(2)11(15)19)13-10(14-8)17-5-3-12-4-6-17/h12H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

MRKDHWMFYIEUEY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the purine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Large-scale batch reactors are used to carry out the alkylation and substitution reactions.

Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed to streamline the synthesis process.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Piperazine in the presence of a suitable leaving group and a base.

Major Products Formed

Oxidation: Formation of oxidized purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

The compound 1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as 1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, has several synonyms including BDPX, CHEMBL235134, and CHEBI:45565 . It is an oxopurine and a member of piperazines . Research indicates that derivatives of this compound have potential applications in various scientific fields, particularly in cancer research and drug development .

Scientific Research Applications

In silico assessments of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates, which include derivatives of this compound, have been conducted to evaluate their pharmacokinetic and physiochemical profiles . These studies often involve examining the compounds' adherence to Lipinski's rule of five, which helps predict the druglikeness of a compound based on its molecular properties .

Anticancer Properties

Some synthesized compounds related to piperazinyl caffeinyl-triazolylmethyl hybrids have shown satisfactory activity against melanoma and breast cancer cell lines . In one study, novel 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates were synthesized and characterized for their anticancer properties . Another study focused on the development of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones, which target poly (ADP-ribose) polymerase in human breast cancer cells .

- PARP Inhibition: Research indicates that certain compounds, such as 5a and 5e , inhibit PARP1 activity, enhance the cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity . Computational studies have demonstrated that compound 5e interacts with PARP1 .

- IC50 Values: Compound 5e exhibited an IC50 value of 18 μM against human breast cancer cells, suggesting its potential as a lead compound for developing PARP inhibitors in oncology .

Case Studies and Research Findings

In silico studies, including DFT calculations, are utilized to understand the reactivity and electronic properties of these compounds . These calculations help in predicting the compounds' behavior and interactions at the molecular level .

Table: IC50 Values and PARP1 Inhibition

| Compound | IC50 Value (µM) | PARP1 Inhibition |

|---|---|---|

| 5e | 18 | Yes |

| Olaparib | 57.3 | Yes |

Note: The IC50 values and PARP1 inhibition data are derived from experiments on human breast cancer cells .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Structural Variations at Position 8

The substituent at position 8 critically defines target selectivity and activity:

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., the target compound) allow for secondary functionalization (e.g., acylation in ), enhancing binding to enzymes like ALDH . Piperidine-based analogs (e.g., 8-piperidinyloxy) are often intermediates for further modifications .

- Aromatic vs. Aliphatic Substituents: Pyridinyloxy groups () eliminate CNS activity but retain analgesia, suggesting receptor-specific effects . Linagliptin’s aminopiperidine group enables selective DPP-4 inhibition .

Substituent Modifications at Positions 1, 3, and 7

Key Observations :

- Position 7 Modifications : A 7-isopentyl or thietan group () introduces steric bulk, altering receptor selectivity (e.g., ALDH vs. GP IIb/IIIa) .

Functional Group Additions

Key Observations :

Biological Activity

1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number and various synonyms, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to several classes of biologically active molecules and has been explored for its pharmacological properties.

- Molecular Formula : C11H16N6O2

- Molecular Weight : 264.28374 g/mol

- CAS Number : Specific CAS number not provided in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant efficacy against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the catalytic activity of PARP1 (Poly (ADP-ribose) polymerase 1), which is crucial for DNA repair mechanisms in cancer cells.

Key Findings:

- PARP1 Inhibition : The compound demonstrated a dose-dependent inhibition of PARP1 activity in MCF-7 breast cancer cells. At concentrations ranging from 0.01 to 100 µM, it inhibited PARP1 activity up to 82.1% compared to controls .

- Cell Viability : In cell viability assays using Alamar Blue, the compound showed significant cytotoxic effects on cancer cells at varying concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of cleaved PARP and phosphorylated H2AX, markers indicative of DNA damage and apoptotic processes .

- Antitumor Activity : It has been reported to enhance tumor-targeting selectivity and inhibit angiogenesis, which is critical for tumor growth and metastasis .

Case Studies

Several studies have documented the biological activities of this compound:

- Study on MCF-7 Cells : A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. It was found that treatment with this compound led to increased apoptosis markers and reduced cell viability .

- In Silico Studies : Computational analyses have suggested that this compound interacts effectively with target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Data Table

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution at the 8-position of the purine core. A typical protocol involves reacting 8-chloro-1,3-dimethylpurine-2,6-dione with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Purification via silica chromatography (EtOAc/MeOH) yields the product. Key parameters include stoichiometric excess of piperazine (1.5–2.0 equiv) and anhydrous solvents to minimize hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Characteristic peaks include the piperazine N–CH₂ signals (δ 2.5–3.5 ppm) and purine carbonyl groups (δ 150–160 ppm in ¹³C).

- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient).

- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 305.15 for C₁₁H₁₆N₆O₂) .

Q. What enzymes or biological targets are associated with this compound’s mechanism of action?

Methodological Answer: The piperazinyl group enhances binding to adenosine deaminase or xanthine oxidase, as shown in structural analogs. Assays using recombinant enzymes (e.g., ALDH isoforms) with NAD⁺ cofactors and spectrophotometric monitoring of substrate depletion (e.g., absorbance at 340 nm) can quantify inhibition .

Advanced Research Questions

Q. How do substituent modifications at the 8-position (e.g., piperazine vs. piperidine) affect bioactivity?

Methodological Answer: Piperazine’s secondary amines improve water solubility and hydrogen-bonding capacity compared to piperidine. Comparative studies using isothermal titration calorimetry (ITC) reveal higher binding affinity (Kd < 10 µM) for piperazine derivatives interacting with nucleotide-binding domains .

Q. How to resolve contradictions in solubility vs. activity data for analogs?

Methodological Answer: Use a Design of Experiments (DoE) approach:

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Methodological Answer: Focus on:

- Bioavailability : Intravenous vs. oral administration in rodent models (e.g., rabbits), with LC-MS/MS plasma analysis.

- Half-life : Monitor metabolites (e.g., N-demethylated derivatives) via timed blood sampling.

- Tissue distribution : Radiolabeled compound (¹⁴C) autoradiography in target organs .

Key Research Considerations

- Contradictions : and highlight conflicting data on bulky substituents (e.g., benzyl groups) improving target binding but reducing solubility. Resolve via fragment-based drug design to balance steric effects and hydrophilicity.

- Advanced Techniques : Use cryo-EM or X-ray crystallography () to map compound-enzyme interactions at atomic resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.